1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(thiophen-2-yl)ethan-1-one
Description
This compound is a heterocyclic small molecule featuring a triazolo[4,5-d]pyrimidin-7-yl core, a 4-fluorophenyl substituent at position 3, a piperazine linker at position 7, and a thiophen-2-yl ethanone moiety at the piperazine terminus. Its structural complexity arises from the fusion of aromatic, heterocyclic, and fluorinated groups, which are often associated with enhanced bioavailability and target binding specificity in medicinal chemistry . The 4-fluorophenyl group contributes to lipophilicity and metabolic stability, while the thiophene ring may influence electronic properties and π-π stacking interactions .
Properties
IUPAC Name |
1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN7OS/c21-14-3-5-15(6-4-14)28-20-18(24-25-28)19(22-13-23-20)27-9-7-26(8-10-27)17(29)12-16-2-1-11-30-16/h1-6,11,13H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACIAJIDAHKSHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)CC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(thiophen-2-yl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.
Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction where a fluorophenyl group is introduced to the triazolopyrimidine core.
Attachment of the Piperazine Ring: The piperazine ring is typically introduced through a substitution reaction, where the triazolopyrimidine core reacts with a piperazine derivative.
Incorporation of the Thiophene Moiety: The final step involves the coupling of the thiophene moiety to the intermediate compound, often through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(thiophen-2-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand its mechanism of action and its effects on different cellular pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can mimic purine bases, allowing the compound to bind to nucleotide-binding sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific cellular pathways, resulting in the compound’s pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of triazolopyrimidine and piperazine-linked derivatives. Below is a comparative analysis with key analogs, focusing on structural variations and inferred pharmacological properties.
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Variations: The target compound’s triazolopyrimidine core differentiates it from triazole-dioxolane () and pyrazole-piperazine analogs (). This core may enhance selectivity for kinases or adenosine receptors due to purine mimicry . In contrast, triazole-dioxolane derivatives () exhibit broader antifungal properties, likely due to their dichlorophenyl groups, which increase membrane penetration .
Substituent Effects: Fluorophenyl vs. Dichlorophenyl: The 4-fluorophenyl group in the target compound offers moderate lipophilicity (logP ~3.5–4.0, estimated) compared to dichlorophenyl analogs (logP >5.0), suggesting better solubility but reduced antifungal potency . Thiophene vs. Pyrazole: The thiophen-2-yl ethanone moiety may confer higher metabolic stability than pyrazole-linked derivatives (Compound 5, ), as thiophenes resist oxidative degradation .
Piperazine Linker Role :
- Piperazine in the target compound and Compound 21 () facilitates conformational flexibility, aiding receptor binding. However, trifluoromethylphenyl groups (Compound 21) enhance serotonin receptor affinity, whereas the fluorophenyl-triazolopyrimidine system may target kinases .
Bioactivity Trends :
- Thiophene-containing analogs (e.g., Compound 21) show serotonin receptor modulation, while pyrazole derivatives (Compound 5) are linked to dopamine D2 antagonism . The target compound’s bioactivity remains underexplored but is hypothesized to overlap with these pathways due to structural parallels.
Mechanistic and Pharmacokinetic Insights
- Binding Affinity : Molecular docking studies of similar triazolopyrimidines suggest strong interactions with ATP-binding pockets in kinases (e.g., EGFR, VEGFR2) due to hydrogen bonding with the triazole nitrogen and π-stacking with the pyrimidine ring .
Q & A
Q. Basic :
- HPLC : Reverse-phase C18 column, 0.1% TFA in H₂O/MeCN gradient (retention time: ~12–14 min) .
- NMR : Key signals include:
- Thiophene protons: δ 7.2–7.4 ppm (multiplet, 3H).
- Piperazine CH₂: δ 3.1–3.3 ppm (broad singlet) .
Advanced :
High-resolution challenges :
- Overlapping signals : Use 2D NMR (HSQC, HMBC) to resolve triazolopyrimidine C-H correlations .
- Impurity quantification : LC-QTOF-MS with isotopic pattern matching to detect <0.1% synthetic byproducts .
How can molecular docking studies guide the optimization of this compound’s binding affinity to cancer-related enzymes?
Q. Basic :
- Target selection : Prioritize enzymes with known triazolopyrimidine interactions (e.g., COX-2, CDK2) .
- Docking software : Use AutoDock Vina with Lamarckian GA parameters (grid size: 60 × 60 × 60 Å) .
Advanced :
Contradictory binding modes :
- Flexible docking : Account for piperazine ring conformational changes (e.g., chair-to-boat transitions) using MD simulations (AMBER/CHARMM) .
- Free energy calculations : MM-PBSA/GBSA to validate ΔG values against experimental IC₅₀ data .
What strategies mitigate metabolic instability of the thiophene and fluorophenyl groups in pharmacokinetic studies?
Q. Basic :
- In vitro stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
- Prodrug design : Introduce acetyl-protected thiophene or methoxy-fluorophenyl derivatives .
Advanced :
Metabolite identification :
- CYP450 profiling : Use recombinant CYP3A4/2D6 isoforms to identify oxidation sites (e.g., thiophene S-oxidation) .
- Isotope labeling : Synthesize ¹⁸F- or ³⁵S-labeled analogs for PET/SPECT imaging of in vivo stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
